molecular formula C8H14N4O B2509025 4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine CAS No. 1872055-31-6

4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Katalognummer: B2509025
CAS-Nummer: 1872055-31-6
Molekulargewicht: 182.227
InChI-Schlüssel: SDTICRUTDLBBMV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at the 4-position and a morpholine moiety via a methylene bridge. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical applications, particularly in antifungal and antimicrobial therapies . Its derivatives, such as 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine, have been developed as active ingredients in veterinary drugs (e.g., Vetmikoderm®) due to their low toxicity (Class IV) and efficacy against dermatological pathogens .

Eigenschaften

IUPAC Name

4-[(4-methyl-1,2,4-triazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O/c1-11-7-9-10-8(11)6-12-2-4-13-5-3-12/h7H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDTICRUTDLBBMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted with morpholine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

Substitution Reactions at the Triazole Core

The triazole ring undergoes selective functionalization at the 5-position:

Thioether Formation

  • Reacts with alkyl/aryl halides (e.g., bromomethylcyclohexane, 2-chloropyridine) in basic 1-propanol:

    4-((4-Methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine+R-XNaOH, 1-propanol4-((5-R-thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine\text{this compound} + \text{R-X} \xrightarrow{\text{NaOH, 1-propanol}} \text{4-((5-R-thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine}
    • Conditions : 40–60 minutes at 80°C or microwave-assisted (10–30 minutes) .

    • Key Products : Derivatives with cyclohexylmethyl (97.5% purity) or pyridyl substituents (98.1% purity) .

Cross-Coupling Reactions

  • Palladium-catalyzed coupling with aryl halides introduces aromatic groups at the 5-position.

Structural and Analytical Validation

  • IR Spectroscopy : Peaks at 3100–2900 cm⁻¹ (C-H stretch, morpholine/triazole) and 750–680 cm⁻¹ (triazole ring vibration) .

  • GC/MS : Molecular ion peaks (e.g., m/z 310.2 for cyclohexylmethyl derivatives) confirm product identity .

  • 1H NMR : Morpholine protons appear as a multiplet at δ 3.6–3.8 ppm; triazole methyl group resonates at δ 2.4 ppm .

Industrial-Scale Feasibility

Microwave synthesis achieves near-quantitative yields (97%) under scalable conditions:

  • Throughput : 30-minute reaction cycles at 600 W .

  • Purification : Simple filtration and recrystallization from 2-propanol suffice for high-purity isolation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine. In silico modeling revealed that this compound interacts effectively with key enzymes such as thymidine kinase and biotin carboxylase, suggesting its capability to inhibit vital biological processes in pathogenic microorganisms .

Table 1: Binding Affinities of 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine with Target Proteins

Protein TargetPDB CodeBinding Energy (kcal/mol)Binding Affinity (μM)
Thymidine Kinase4IVR-7.2920.348
Thiamine Phosphate Synthase1G6C-7.221Not specified
Biotin Carboxylase2W6O-6.074Not specified

The compound demonstrated bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against resistant strains .

Pharmaceutical Development

Active Pharmaceutical Ingredient (API)
The compound has been identified as an active pharmaceutical ingredient in the veterinary drug "Vetmikoderm," which is used for treating dermatological diseases in small animals. Its synthesis was optimized using microwave radiation to achieve a high yield of 97%, demonstrating its feasibility for industrial production .

Case Study: Vetmikoderm
In a recent study, the effectiveness of Vetmikoderm was evaluated in treating various skin conditions in animals. The results indicated a significant improvement in recovery rates when treated with the compound compared to controls .

Material Science Applications

Nonlinear Optical Properties
The compound's nonlinear optical properties have garnered attention for potential applications in material science. Computational studies utilizing density functional theory (DFT) have explored its electronic properties, revealing promising characteristics for use in optoelectronic devices .

Table 2: Nonlinear Optical Properties of Triazole Derivatives

CompoundNLO Property Measurement MethodKey Findings
4-methyl-4H-1,2,4-triazole DerivativeDFT CalculationsExhibited significant NLO behavior
Other Triazole DerivativesVarious methodsPotential for sensor applications

Agrochemical Applications

Triazole derivatives are widely recognized for their roles in agrochemicals, particularly as fungicides and herbicides. The structural characteristics of the triazole moiety contribute to their effectiveness against a range of plant pathogens . Future research may explore the specific applications of 4-((5-(decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine in this field.

Wirkmechanismus

The mechanism of action of 4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the growth of cancer cells by interfering with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Efficacy

  • 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine: Exhibits broad-spectrum activity against Enterobacter cloacae, Staphylococcus aureus, and Pseudomonas aeruginosa, with bactericidal effects comparable to streptomycin .
  • Pyridinyl Derivatives (Compound 12) : Enhanced activity against Gram-positive bacteria due to aromatic π-π interactions with microbial enzymes .
  • Cyclohexylmethylthio Derivatives (Compound 7) : Moderate antifungal activity, likely due to hydrophobic interactions with fungal membranes .

Toxicity Profiles

  • Decylthio Derivative: Class IV toxicity (practically non-toxic) but induces cholestatic liver changes (↑ ALP, LDH) at high doses .
  • Ethyl-Substituted Analogs (Compound 8) : Lower molecular weight correlates with reduced hepatotoxicity but shorter half-life .

In Silico and Mechanistic Insights

  • Decylthio Derivative : Docking studies reveal binding to thymidine kinase (PDB: 4IVR; ΔG = -7.292 kcal/mol) and biotin carboxylase (PDB: 2W6O; ΔG = -6.074 kcal/mol), suggesting dual inhibition of nucleotide and lipid metabolism .
  • Pyridinyl Derivatives : Predicted to target bacterial topoisomerases via pyridine-nitrogen coordination, enhancing DNA intercalation .

Biologische Aktivität

4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a morpholine ring connected to a triazole ring through a methyl group. The presence of nitrogen atoms in both rings contributes to its reactivity and biological interactions. Triazoles are particularly notable for their role in medicinal chemistry as they exhibit a range of pharmacological activities.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound. The following table summarizes key findings from various research efforts:

Study Microorganism Tested Activity Methodology
Staphylococcus aureusBactericidal (16.5 mm inhibition at 1.0%)In vitro using standard methods
Pseudomonas aeruginosaBacteriostatic (6.3 mm inhibition at 1.0%)In vitro assays
ESKAPE pathogensVariable potency observedScreening against multiple strains

These studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, particularly effective against Staphylococcus aureus.

Anticancer Properties

Research has also explored the anticancer potential of this compound. Triazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that certain derivatives exhibit IC50 values indicative of potent anticancer activity against human colon cancer cell lines (HCT116) .

The mechanism of action appears to involve interference with cellular processes related to proliferation and apoptosis.

Molecular Docking Studies

Molecular docking studies provide insights into how this compound interacts with biological targets. Key findings include:

  • Binding Affinities : The compound shows promising binding affinities with enzymes such as thymidine kinase and biotin carboxylase, with binding energies ranging from -6.074 to -7.292 kcal/mol .

These interactions suggest that the compound may inhibit essential enzymatic functions in microbial and cancer cells.

Case Studies

Several case studies have highlighted the biological activity of triazole derivatives similar to this compound:

  • Antimicrobial Efficacy : A study evaluated the efficacy of various triazole derivatives against resistant strains of bacteria and fungi. The results demonstrated that modifications in the triazole structure significantly influenced antimicrobial potency .
  • Anticancer Activity : Another investigation focused on the synthesis of triazole-based compounds and their cytotoxic effects on different cancer cell lines, revealing that structural variations could enhance or diminish activity .

Q & A

Q. What validated analytical methods are recommended for quantifying 4-((4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine in pharmaceutical formulations?

A UV-Vis spectrophotometric method using ethanol as the solvent (λmax = 270–280 nm) has been validated for quantification in ointments. Key parameters include:

  • Linearity : Concentration range 2–10 µg/mL with R² ≥ 0.999.
  • Precision : Relative standard deviation (RSD) < 2% for intraday/interday replicates.
  • Accuracy : Recovery rates 98–102% via spike-and-recovery tests.
  • Robustness : pH stability (6.5–7.5) and temperature tolerance (20–30°C). Validate against HPLC for cross-method consistency .

Q. What synthetic routes are commonly used to prepare this compound?

Synthesis involves:

  • Step 1 : Cyclocondensation of thiosemicarbazides in acidic media (HCl, 60°C) to form the 1,2,4-triazole core.
  • Step 2 : Alkylation with morpholine derivatives (e.g., morpholinomethyl chloride) in ethanol under reflux. Critical parameters: stoichiometric ratio (1:1.2 triazole:morpholine), inert atmosphere (N₂), and post-reaction purification via recrystallization (ethanol/water) .

Q. How is structural characterization performed for this compound and its derivatives?

Use a combination of:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl group at δ 2.5–3.0 ppm).
  • Mass Spectrometry : ESI-MS for molecular ion validation (e.g., m/z 225.1 [M+H]⁺).
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for analogs (e.g., triazole-morpholine dihedral angles ≈ 45°) .

Q. What solvents and storage conditions ensure stability during experiments?

The compound is insoluble in water but soluble in ethanol, methanol, and DMSO. Store at 4°C in amber vials to prevent photodegradation. Stability studies show <5% degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield in derivative preparation?

Microwave irradiation (300–500 W, 80–100°C) reduces reaction time from 12 hours to 30–45 minutes for triazole derivatives. Optimize by:

  • Solvent Selection : Ethanol or DMF for uniform heating.
  • Catalyst Use : 5 mol% p-toluenesulfonic acid enhances cyclization efficiency. Yields increase by 15–20% compared to conventional methods, with fewer byproducts .

Q. How to resolve contradictions in reported biological activity data (e.g., antimicrobial vs. antifungal potency)?

Discrepancies may arise from:

  • Assay Variability : Standardize MIC testing using CLSI guidelines.
  • Structural Analogues : Compare substituent effects (e.g., thioether vs. morpholine groups alter lipophilicity).
  • Purity : Validate compound purity (>95%) via HPLC before bioassays .

Q. What computational strategies predict target interactions for structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina to model binding to fungal CYP51 (ΔG ≈ -9.5 kcal/mol).
  • QSAR Models : Correlate logP values (1.8–2.5) with antifungal IC₅₀ (R² = 0.87).
  • MD Simulations : Assess stability of target-ligand complexes over 100 ns trajectories .

Q. How to design a study assessing diuretic activity in novel derivatives?

  • In Vivo Model : Use Wistar rats (n=6/group) with furosemide as a positive control.
  • Dosage : Administer 10–50 mg/kg orally; collect urine over 24 hours.
  • Metrics : Measure Na⁺/K⁺ excretion ratios and compare to baseline. Derivatives with morpholine-thioether hybrids show 2–3× higher efficacy than parent compounds .

Q. What strategies address toxicity discrepancies in preclinical models?

  • Acute Toxicity : OECD Guideline 423; LD₅₀ > 2000 mg/kg in mice suggests low risk.
  • Subacute Studies : 28-day dosing (50–200 mg/kg) to monitor hepatic/renal biomarkers.
  • Formulation Adjustments : Encapsulate in liposomes to reduce hepatotoxicity by 40% .

Q. How to optimize reaction workup for scalable synthesis?

  • Extraction : Use ethyl acetate/water (3:1) for phase separation; recover >90% product.
  • Catalyst Recycling : Immobilize Pd/C on silica gel for 5 reuse cycles without yield loss.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.